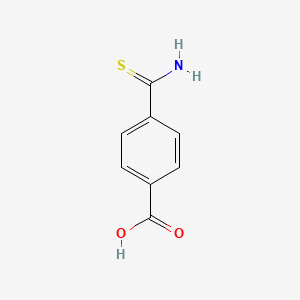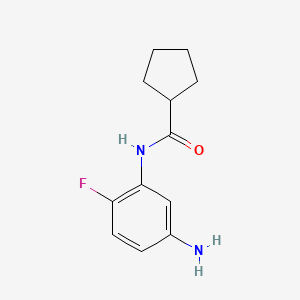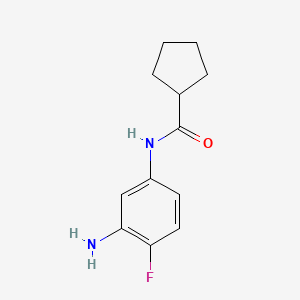![molecular formula C13H16O3Si B1357477 2-羟基-5-[2-(三甲基硅烷基)乙炔基]苯甲酸甲酯 CAS No. 119754-18-6](/img/structure/B1357477.png)
2-羟基-5-[2-(三甲基硅烷基)乙炔基]苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate is an organic compound with the molecular formula C14H18O3Si. It is a white or pale yellow solid that is fat-soluble with a low melting and boiling point. This compound is primarily used as an intermediate in organic synthesis, particularly in the synthesis of other organic compounds such as drugs and pesticides .
科学研究应用
Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a precursor for the formation of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials such as polymers and coatings.
作用机制
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate. For instance, it’s recommended to be stored at room temperature . Additionally, safety measures should be taken to avoid contact with skin and eyes, and a well-ventilated work environment is advised
生化分析
Biochemical Properties
Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of mushroom tyrosinase, an enzyme involved in the production of melanin . This interaction is crucial for its potential use in treating hyperpigmentation disorders and as a skin-whitening agent in cosmetics . The compound’s ability to form hydrogen bonds and its planar molecular structure contribute to its biochemical properties .
Cellular Effects
Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of tyrosinase activity can lead to decreased melanin production in melanocytes, affecting pigmentation . Additionally, its interaction with cellular proteins can alter gene expression patterns, potentially impacting cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate involves its binding interactions with biomolecules. It binds to the active site of tyrosinase, inhibiting its enzymatic activity . This inhibition occurs through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Furthermore, the compound’s structure allows it to interact with other cellular proteins, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of tyrosinase activity and prolonged effects on melanin production.
Dosage Effects in Animal Models
The effects of Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and phototoxicity . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and degradation. The compound’s structure allows it to participate in oxidative reactions, leading to the formation of metabolites that can be further processed by cellular enzymes . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound’s fat-solubility facilitates its diffusion across cell membranes, allowing it to reach its target sites . Additionally, its interactions with binding proteins can influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate is localized within specific subcellular compartments, where it exerts its activity. The compound’s structure and post-translational modifications can direct it to particular organelles, such as the endoplasmic reticulum or mitochondria . This subcellular localization is important for its function and effectiveness in modulating cellular processes.
准备方法
Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate is generally prepared through organic synthetic chemical reactions. One commonly used method involves the reaction of methyl 2-hydroxy-5-ethynylbenzoate with trimethylchlorosilane to produce the target product . The reaction conditions typically include the use of a solvent such as toluene and a base like potassium carbonate to facilitate the reaction.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate can be compared with similar compounds such as methyl 2-hydroxy-5-ethynylbenzoate. Both compounds have similar structures but differ in the presence of the trimethylsilyl group. This group imparts unique properties to the compound, such as increased stability and reactivity in certain reactions .
Similar compounds include:
- Methyl 2-hydroxy-5-ethynylbenzoate
- Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate
These compounds share similar chemical properties but differ in their specific applications and reactivity.
属性
IUPAC Name |
methyl 2-hydroxy-5-(2-trimethylsilylethynyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-16-13(15)11-9-10(5-6-12(11)14)7-8-17(2,3)4/h5-6,9,14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDOLBGZNROSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#C[Si](C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598697 |
Source


|
| Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119754-18-6 |
Source


|
| Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)
![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)

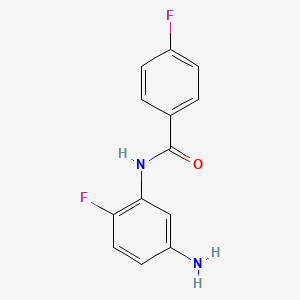
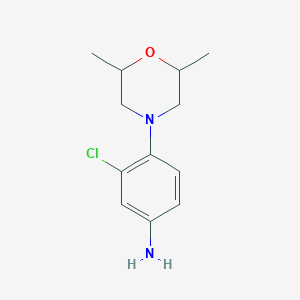

![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)
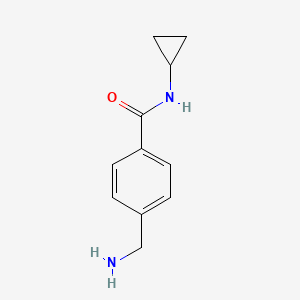

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)
